2-phenyl-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine
Overview
Description
2-phenyl-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Morpholine derivatives are synthesized through various chemical reactions, offering insights into their structural properties and potential applications in creating more efficient synthetic pathways for pharmaceuticals and agrochemicals. For example, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows potential as a molluscicidal agent due to its effective bioactivity. This compound was synthesized and analyzed using X-ray crystallography, demonstrating the importance of morpholine derivatives in developing bioactive compounds (Duan et al., 2014).
Biological Activity
Morpholine derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory actions. For instance, the compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and shown to have remarkable anti-tuberculosis activity, superior anti-microbial activity, and potential as an anti-diabetic agent. This highlights the role of morpholine derivatives in medicinal chemistry for the development of new therapeutic agents (Mamatha S.V et al., 2019).
Catalytic Applications
Morpholine derivatives also play a crucial role in catalysis, facilitating various chemical reactions. The study of [(IPent)PdCl2(morpholine)], an NHC-Pd(II) precatalyst, showcases the effectiveness of morpholine-containing compounds in carbon-sulfur cross-coupling reactions at room temperature without the need for additives. This research opens new avenues for the development of efficient and environmentally friendly catalytic processes (Farmer et al., 2014).
Chemical Reactivity and Mechanisms
Investigating the reactivity of morpholine derivatives enhances our understanding of their chemical behavior, leading to novel applications in synthetic chemistry. The study of reactions involving morpholine-enamines with various reagents reveals unique reactivity patterns, providing insights into new synthetic routes and mechanisms (Ferri et al., 1978).
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(18(9-5-2-6-10-18)23-14-19-20-21-23)22-11-12-25-16(13-22)15-7-3-1-4-8-15/h1,3-4,7-8,14,16H,2,5-6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHOAAFSPUMBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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